![molecular formula C24H42N2OS3 B1669462 cp-113818 CAS No. 135025-12-6](/img/structure/B1669462.png)
cp-113818
Descripción general
Descripción
CP-113818 es un potente inhibidor de la acil-coenzima A: colesterol aciltransferasa (ACAT), una enzima involucrada en la esterificación del colesterol. Este compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el contexto de la enfermedad de Alzheimer y la hipercolesterolemia .
Métodos De Preparación
La síntesis de CP-113818 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales específicos. La ruta sintética normalmente incluye:
Formación de la estructura principal: Esto implica la reacción de materiales de partida apropiados bajo condiciones controladas para formar el esqueleto básico de la molécula.
Modificaciones del grupo funcional: Se introducen o modifican grupos funcionales específicos a través de varias reacciones químicas, como la alquilación, la acilación y la sulfonación.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr la pureza deseada.
Los métodos de producción industrial para this compound son similares, pero se amplían para acomodar cantidades más grandes. Estos métodos a menudo implican la optimización de las condiciones de reacción para mejorar el rendimiento y reducir los costos.
Análisis De Reacciones Químicas
CP-113818 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir diferentes formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Research
Mechanism of Action
CP-113818 functions primarily by inhibiting ACAT, an enzyme involved in cholesterol metabolism. By reducing the production of cholesteryl esters, this compound decreases the accumulation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Studies have shown that treatment with this compound leads to significant reductions in amyloid plaque formation and soluble amyloid-beta levels in transgenic mouse models expressing human amyloid precursor protein (APP) mutations .
Efficacy in Animal Models
In a study involving transgenic mice with Alzheimer-like pathology, this compound treatment for two months resulted in an 88%-99% reduction in amyloid plaque accumulation and an 83%-96% decrease in membrane/insoluble amyloid-beta levels. Additionally, spatial learning was slightly improved, correlating with decreased amyloid levels . This suggests that ACAT inhibition may be a viable strategy for preventing or treating Alzheimer's disease.
Study | Treatment Duration | Amyloid Plaque Reduction | Improvement in Learning |
---|---|---|---|
2 months | 88%-99% | Slight improvement | |
2 months | 83%-96% | Correlated improvement |
Cellular Mechanisms
Impact on APP Processing
this compound has been shown to modulate the processing of APP, reducing the amyloidogenic pathway responsible for generating amyloid-beta peptides. In vitro studies demonstrated that knockdown of ACAT-1 through RNA interference resulted in significant suppression of amyloidogenic processing and reduced cellular cholesteryl ester levels .
Cell Culture Studies
In cell culture experiments, treatment with this compound abolished lipid droplet staining, indicating a reduction in lipid accumulation and supporting its role as a potent ACAT inhibitor. This effect highlights the compound's potential utility in studying lipid metabolism and related disorders .
Broader Therapeutic Applications
Potential Uses Beyond Alzheimer’s Disease
While most research has focused on Alzheimer's disease, the inhibition of ACAT by this compound may have implications for other conditions associated with dysregulated cholesterol metabolism. These include cardiovascular diseases and metabolic disorders where cholesterol homeostasis is disrupted .
Research on Other Diseases
this compound's effects extend to various biological pathways including apoptosis, autophagy, and inflammation. Its potential role in modulating immune responses and cancer biology is currently under investigation, suggesting that this compound could serve as a tool for exploring these complex biological systems .
Mecanismo De Acción
CP-113818 ejerce sus efectos al inhibir la enzima acil-coenzima A: colesterol aciltransferasa. Esta enzima es responsable de la esterificación del colesterol, un proceso que convierte el colesterol libre en ésteres de colesterol para su almacenamiento en las células. Al inhibir esta enzima, this compound reduce la formación de ésteres de colesterol, lo que lleva a una disminución de la acumulación de colesterol en las células. Este mecanismo es particularmente relevante en el contexto de la enfermedad de Alzheimer, donde se cree que el metabolismo del colesterol juega un papel en la formación de placas amiloides .
Comparación Con Compuestos Similares
CP-113818 es único entre los inhibidores de ACAT debido a su estructura específica y potencia. Los compuestos similares incluyen:
En comparación con estos compuestos, this compound ha demostrado una eficacia superior en la reducción de la patología amiloide y la mejora de los perfiles de colesterol en varios modelos animales .
Actividad Biológica
CP-113818 is a potent inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT), which plays a significant role in cholesterol metabolism and has been studied primarily for its potential therapeutic effects in Alzheimer's disease (AD) and other conditions associated with cholesterol dysregulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in reducing amyloid pathology, and implications for treatment strategies.
This compound inhibits ACAT, an enzyme involved in the esterification of free cholesterol to cholesteryl esters, which are stored in lipid droplets within cells. By inhibiting this enzyme, this compound reduces the accumulation of cholesteryl esters, leading to altered lipid metabolism and potential decreases in amyloid beta (Aβ) production. The compound's mechanism can be summarized as follows:
- Inhibition of Cholesterol Esterification : this compound reduces the conversion of free cholesterol into cholesteryl esters.
- Decreased Aβ Production : By modulating lipid metabolism, this compound indirectly affects the processing of amyloid precursor protein (APP), leading to reduced generation of Aβ peptides.
- Improvement in Cognitive Function : The reduction in Aβ levels correlates with improvements in spatial learning and memory in animal models.
Reduction of Amyloid Plaques
Research has demonstrated that this compound significantly reduces amyloid plaque accumulation in transgenic mouse models of AD. In a study involving mice expressing human APP with familial AD mutations, treatment with this compound for two months resulted in:
- Reduction of Amyloid Plaques : An impressive decrease of 88% to 99% in amyloid plaque levels was observed.
- Decrease in Membrane/Insulin Aβ Levels : Levels of membrane and insoluble Aβ were reduced by 83% to 96%.
- Reduction in Cholesteryl Esters : Brain cholesteryl ester levels decreased by 86%, indicating effective modulation of lipid metabolism .
Cognitive Improvements
In addition to its biochemical effects, this compound also showed promise in enhancing cognitive function. Mice treated with the compound exhibited improved performance in spatial learning tasks, such as the Morris Water Maze test, suggesting that ACAT inhibition may have direct benefits on cognitive health .
Comparative Studies with Other ACAT Inhibitors
Comparative studies between this compound and other ACAT inhibitors, such as CI-1011, highlight its superior efficacy:
Compound | Amyloid Plaque Reduction | Cholesteryl Ester Reduction | Cognitive Improvement |
---|---|---|---|
This compound | 88%-99% | 86% | Yes |
CI-1011 | Lower efficacy | Requires higher doses | Limited data |
These findings suggest that while CI-1011 is a viable alternative, this compound demonstrates more potent effects on both amyloid pathology and cognitive function .
Case Study: Transgenic Mouse Models
In a notable study involving transgenic mice modeling familial AD, researchers administered this compound via implanted biopolymer pellets. This method ensured consistent drug delivery and allowed for thorough investigation into the compound's effects on both brain pathology and behavior. Results indicated significant reductions in both Aβ levels and cholesteryl esters, reinforcing the hypothesis that ACAT inhibition can be an effective strategy for managing AD pathology .
Potential Clinical Applications
Given its mechanism and efficacy demonstrated in preclinical studies, this compound holds promise for clinical applications not only in Alzheimer's disease but also potentially in other conditions characterized by dysregulated cholesterol metabolism, such as atherosclerosis and certain types of cancer. Its ability to modulate lipid profiles could provide therapeutic avenues for diseases where cholesterol plays a critical role .
Propiedades
Número CAS |
135025-12-6 |
---|---|
Fórmula molecular |
C24H42N2OS3 |
Peso molecular |
470.8 g/mol |
Nombre IUPAC |
(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide |
InChI |
InChI=1S/C24H42N2OS3/c1-6-8-10-12-13-14-16-20(30-17-15-11-9-7-2)23(27)26-22-21(28-4)18-19(3)25-24(22)29-5/h18,20H,6-17H2,1-5H3,(H,26,27)/t20-/m0/s1 |
Clave InChI |
XAMYAYIMCKELIP-FQEVSTJZSA-N |
SMILES |
CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |
SMILES isomérico |
CCCCCCCC[C@@H](C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |
SMILES canónico |
CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CP 113,818 CP 113818 CP-113,818 CP-113818 N-(2,4-bis(methylthio)-6-methylpyridin-3-yl)-2-(hexylthio)decanoic acid amide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.